4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H20F2N2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.14419883 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel triazole derivatives, including some with structural similarities to the specified compound, have been synthesized and found to possess antimicrobial activities against a variety of microorganisms. These studies highlight the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Alzheimer's Disease Therapeutics
- A study on the synthesis of benzamides linked to piperazine structures similar to the specified compound explored their potential as therapeutic agents for Alzheimer’s disease. Some synthesized compounds showed excellent enzyme inhibition activity, suggesting a promising avenue for Alzheimer’s treatment research (Hussain et al., 2016).
Antidepressant Metabolism
- Research into the metabolism of a novel antidepressant, which shares structural features with piperazine-based compounds, investigated the roles of various cytochrome P450 enzymes. This study aids in understanding how similar compounds are metabolized in the human body, which is crucial for drug development (Hvenegaard et al., 2012).
Bacterial Biofilm Inhibitors
- Piperazine derivatives have been synthesized and evaluated for their ability to inhibit bacterial biofilm formation, a critical factor in the development of bacterial resistance. These findings open up possibilities for the use of similar compounds in combating bacterial infections that are hard to treat due to biofilm formation (Mekky & Sanad, 2020).
HIV Entry Inhibitors
- A potent allosteric noncompetitive antagonist of the CCR5 receptor, structurally related to piperazine compounds, showed significant antiviral effects against HIV-1. This research points towards the potential application of structurally related compounds in HIV treatment (Watson et al., 2005).
Properties
IUPAC Name |
4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-13-4-3-5-16(10-13)24-11-14(2)23(12-18(24)25)19(26)15-6-8-17(9-7-15)27-20(21)22/h3-10,14,20H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRJODFIIRNXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)OC(F)F)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.